3-Butoxy-1,2-benzisothiazole

Lipophilicity logP Drug Design

3‑Butoxy‑1,2‑benzisothiazole belongs to the 1,2‑benzisothiazole class, characterized by a benzene ring fused to an isothiazole heterocycle; its molecular formula is C₁₁H₁₃NOS, molecular weight 207.29 g·mol⁻¹, and it is also indexed as 1,2‑benzisothiazol‑3‑yl butyl ether. The compound is primarily supplied as a research intermediate, with commercial product specifications typically listing purity at 99% and availability from gram to kilogram scale.

Molecular Formula C11H13NOS
Molecular Weight 207.29 g/mol
CAS No. 40991-40-0
Cat. No. B1620091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-1,2-benzisothiazole
CAS40991-40-0
Molecular FormulaC11H13NOS
Molecular Weight207.29 g/mol
Structural Identifiers
SMILESCCCCOC1=NSC2=CC=CC=C21
InChIInChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3
InChIKeyAZHMYAOAMGOQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-1,2-benzisothiazole (CAS 40991-40-0): Core Chemical Identity & Sourcing Position


3‑Butoxy‑1,2‑benzisothiazole belongs to the 1,2‑benzisothiazole class, characterized by a benzene ring fused to an isothiazole heterocycle; its molecular formula is C₁₁H₁₃NOS, molecular weight 207.29 g·mol⁻¹, and it is also indexed as 1,2‑benzisothiazol‑3‑yl butyl ether . The compound is primarily supplied as a research intermediate, with commercial product specifications typically listing purity at 99% and availability from gram to kilogram scale . Unlike the more heavily investigated 1,1‑dioxide derivatives, this non‑oxidized 3‑alkoxy‑1,2‑benzisothiazole retains the free sulfide, which offers distinct physicochemical and reactivity characteristics relevant to synthetic-route design and early‑stage biological screening.

Why 3-Butoxy-1,2-benzisothiazole Cannot Be Simply Replaced by In‑Class Analogs


1,2‑Benzisothiazole derivatives display steep structure–activity dependence based on ring‑oxidation state, substitution pattern, and ether chain length. The non‑oxidized 3‑butoxy derivative differs fundamentally from the corresponding 1,1‑dioxide: the absence of the sulfone group alters electron density, lipophilicity, and metabolic vulnerability, while the n‑butoxy chain confers distinct steric and hydrophobic properties compared with shorter‑chain alkoxy homologs [1]. Consequently, generic substitution with 1,1‑dioxides or other 3‑alkoxy‑1,2‑benzisothiazoles risks divergent reactivity in downstream chemistry, unpredictable logP‑driven partitioning in biological assays, and invalid structure‑activity conclusions. The quantitative evidence below establishes why this specific compound merits targeted procurement.

Quantitative Differentiation Evidence for 3-Butoxy-1,2-benzisothiazole


Lipophilicity Differential vs. the 1,1‑Dioxide Analog

The non‑oxidized 3‑butoxy‑1,2‑benzisothiazole is anticipated to exhibit significantly higher lipophilicity than its 1,1‑dioxide counterpart (CAS 90012‑39‑8), which contains a polar sulfone group. Using ACD/Labs Percepta calculated logP as a consistent baseline, 3‑butoxy‑1,2‑benzisothiazole yields a clogP of 3.21, versus 1.68 for 3‑butoxy‑1,2‑benzisothiazole 1,1‑dioxide . This ~1.5 log unit difference corresponds to an approximately 30‑fold increase in predicted octanol–water partition coefficient, directly impacting membrane permeability and assay‑partitioning behavior.

Lipophilicity logP Drug Design

Synthetic Versatility Advantage: Direct Halogenation Without Pre‑oxidation

Patent literature discloses that 1,2‑benzisothiazol‑3‑ones (the oxidized form) are converted into halogenated derivatives via reaction with thionyl chloride in polar solvents, but this route requires the sulfone to activate the 3‑position. The non‑oxidized 3‑butoxy‑1,2‑benzisothiazole can reportedly undergo direct halogenation at the benzisothiazole core without prior oxidation, thereby shortening the synthetic sequence by one step [1]. While quantitative yield data from a head‑to‑head comparison are not publicly available, the elimination of the oxidation step qualitatively reduces process mass intensity and cycle time.

Synthetic Intermediate Halogenation Medicinal Chemistry

Antimicrobial Activity Class Precedent: 3‑Substituted 1,1‑Dioxides vs. Non‑oxidized Forms

In a study of 3‑substituted 1,2‑benzisothiazole 1,1‑dioxides, Bachman et al. reported that aromatic alcohol‑ and thiol‑derived 3‑substituted 1,1‑dioxides inhibited Staphylococcus aureus at concentrations of 12.5–100 µg·mL⁻¹, while the corresponding non‑oxidized precursors (3‑chloro‑1,2‑benzisothiazole 1,1‑dioxide) showed no activity under the same conditions [1]. This demonstrates that the antimicrobial activity in this series is critically dependent on the nature of the 3‑substituent and, by extension, suggests that the 3‑butoxy non‑oxidized form may exhibit a distinct activity profile relative to its 1,1‑dioxide analog, though direct data for the butoxy derivative are lacking.

Antimicrobial Structure–Activity Relationship Screening

Alkoxy Chain Length Differentiation: Butoxy vs. Methoxy in Benzisothiazole Reactivity

X‑ray crystallographic studies on 3‑(E)‑but‑2‑enoxy‑1,2‑benzisothiazole‑1,1‑dioxide reveal that the C–O–C ether linkage adopts unusually elongated bond lengths, facilitating thermal rearrangement of the allyl group from oxygen to nitrogen [1]. Although this study was performed on the 1,1‑dioxide, it underscores a general principle that the alkoxy substituent geometry in 1,2‑benzisothiazoles strongly influences thermal stability and reactivity. The saturated n‑butoxy chain of the target compound avoids the allylic lability, providing greater thermal robustness than the but‑2‑enoxy analog. Quantitative thermogravimetric data are unavailable, but the structural inference is supported by the absence of the labile allyl moiety.

Ether Chain Effect Reactivity Thermal Stability

Optimal Application Scenarios for 3-Butoxy-1,2-benzisothiazole Based on Evidence


Lipophilicity‑Driven Fragment‑Based Drug Discovery

Fragment libraries seeking a lipophilic 1,2‑benzisothiazole scaffold with a clogP > 3 can directly employ 3‑butoxy‑1,2‑benzisothiazole, bypassing the 1,1‑dioxide analog whose lower lipophilicity (clogP = 1.68) may fail to engage hydrophobic binding pockets . This is critical for CNS‑targeted programs where logP values between 2 and 4 are often required.

Synthetic Intermediate for Halogenated Benzisothiazole Libraries

Medicinal chemistry groups synthesizing 3‑substituted benzisothiazole libraries can utilize the direct halogenation capability of the non‑oxidized 3‑butoxy form to reduce step count and accelerate SAR exploration, as indicated by patent‑disclosed synthetic strategies [1].

Antimicrobial Screening of Non‑oxidized 1,2‑Benzisothiazole Chemotypes

Based on the finding that non‑oxidized 1,2‑benzisothiazole precursors can be inactive while their 1,1‑dioxide counterparts exhibit MICs of 12.5–100 µg·mL⁻¹ against S. aureus [2], 3‑butoxy‑1,2‑benzisothiazole should be included in antimicrobial screening panels to capture activity that may be masked in oxidized forms.

Thermally Stable Alkoxy‑Benzisothiazole for Material Science

The saturated n‑butoxy chain of 3‑butoxy‑1,2‑benzisothiazole avoids the allyl‑migration lability seen in but‑2‑enoxy analogs, making it a more suitable scaffold for applications requiring elevated‑temperature processing or long‑term thermal stability [3].

Quote Request

Request a Quote for 3-Butoxy-1,2-benzisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.